![molecular formula C14H13NO3 B1608673 Methyl 3-(6-methoxypyridin-3-yl)benzoate CAS No. 893736-60-2](/img/structure/B1608673.png)
Methyl 3-(6-methoxypyridin-3-yl)benzoate
Overview
Description
“Methyl 3-(6-methoxypyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 893736-60-2 . It has a molecular weight of 243.26 . The IUPAC name for this compound is methyl 3- (6-methoxy-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(6-methoxypyridin-3-yl)benzoate” is 1S/C14H13NO3/c1-17-13-7-6-12 (9-15-13)10-4-3-5-11 (8-10)14 (16)18-2/h3-9H,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a potent inhibitor of tubulin polymerization. This compound exhibits promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. The inhibition of tubulin polymerization leads to the disruption of microtubule formation, inducing G2/M cell cycle arrest in HeLa cells. This mechanism underlies its potential as a therapeutic agent against cancer (Minegishi et al., 2015).
Corrosion Inhibition
A study on the theoretical synthesis and experimental analysis of methyl 3-(6-methoxypyridin-3-yl)benzoate derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds protect against corrosion by adsorption on the metal surface, highlighting their application in materials science and engineering (Arrousse et al., 2021).
Photophysical Properties
The synthesis and investigation of methyl 3-(6-methoxypyridin-3-yl)benzoate derivatives revealed unique photophysical properties, such as enhanced quantum yields for luminescence in specific solvents. These properties suggest potential applications in materials science for the development of optical and electronic devices (Kim et al., 2021).
Catalysis in Organic Synthesis
Methyl 3-(6-methoxypyridin-3-yl)benzoate and its analogs have been utilized in the catalysis of various organic reactions, including the efficient synthesis of cajaninstilbene acid derivatives. This showcases the compound's utility in facilitating complex organic syntheses, which are crucial in pharmaceutical and chemical industries (Chen et al., 2019).
properties
IUPAC Name |
methyl 3-(6-methoxypyridin-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-7-6-12(9-15-13)10-4-3-5-11(8-10)14(16)18-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKWWBDWOOGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405447 | |
Record name | Methyl 3-(6-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-methoxypyridin-3-yl)benzoate | |
CAS RN |
893736-60-2 | |
Record name | Methyl 3-(6-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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